N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide
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Overview
Description
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide is an organic compound that features a naphthalene ring, a prop-2-en-1-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide typically involves the condensation of naphthalen-1-yl prop-2-yn-1-yl amines with benzoyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl prop-2-enoate
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one (DPNP)
- Di(naphthalen-2-yl)-1,2-diphenylethene
Uniqueness
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide is unique due to its specific combination of a naphthalene ring, a prop-2-en-1-yl group, and a benzamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
CAS No. |
919349-72-7 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-naphthalen-1-ylprop-2-enyl)benzamide |
InChI |
InChI=1S/C20H17NO/c1-15(14-21-20(22)17-9-3-2-4-10-17)18-13-7-11-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H,21,22) |
InChI Key |
IDSGCULFFQJTFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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